Cas no 871826-47-0 ((10S,17S)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid)

(10S,17S)-10,17-Dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid is a specialized polyunsaturated fatty acid derivative with a hydroxylated carbon chain and six double bonds. This compound is of interest due to its structural resemblance to bioactive lipid mediators, such as resolvins and protectins, which play roles in inflammation resolution and cellular signaling. The (10S,17S) stereochemistry and conjugated hexaene system contribute to its potential biological activity, particularly in modulating inflammatory pathways. Its unique structure makes it valuable for research in biochemistry and pharmacology, particularly for studying lipid metabolism, oxidative stress, and immune response mechanisms. The compound’s synthetic accessibility and stability further enhance its utility in experimental applications.
(10S,17S)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid structure
871826-47-0 structure
Product Name:(10S,17S)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid
CAS No:871826-47-0
MF:C22H32O4
MW:360.487087249756
CID:3168697
PubChem ID:11667655
Update Time:2025-05-27

(10S,17S)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid Chemical and Physical Properties

Names and Identifiers

    • (10S,17S)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid
    • Protectin DX
    • 10S,17S-DiHDoHE
    • 10(S),17(S)-DiHDoHE
    • CS-0106472
    • SCHEMBL1141405
    • AKOS025295857
    • 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid
    • DTXSID50849502
    • 10(S),17(S)-DiHDHA
    • 10S,17S-diHDHA
    • LMFA04040003
    • 871826-47-0
    • CHEBI:138653
    • Q60998640
    • 10(S),17(S)-dihydroxydocosa-4Z,7Z,11E,13Z,15E,19Z-hexaenoic acid
    • CHEBI:140930
    • HY-130285
    • (4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosahexaenoic acid
    • 10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid
    • (4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid
    • PD019944
    • Inchi: 1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8-,10-3-,11-6-,17-12+,18-13+/t20-,21-/m0/s1
    • InChI Key: CRDZYJSQHCXHEG-XLBFCUQGSA-N
    • SMILES: O[C@H](/C=C/C=C\C=C\[C@H](C/C=C\CC)O)C/C=C\C/C=C\CCC(=O)O

Computed Properties

  • Exact Mass: 360.23005950g/mol
  • Monoisotopic Mass: 360.23005950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 14
  • Complexity: 524
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 6
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 77.8Ų

(10S,17S)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid Pricemore >>

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(10S,17S)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid Related Literature

Additional information on (10S,17S)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid

Recent Advances in the Study of (10S,17S)-10,17-Dihydroxydocosa-4,7,11,13,15,19-hexaenoic Acid (871826-47-0)

The compound (10S,17S)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid (871826-47-0) has recently garnered significant attention in the field of chemical biology and medicinal research. This specialized fatty acid derivative, belonging to the class of docosanoids, exhibits unique bioactive properties that make it a promising candidate for therapeutic applications. Recent studies have focused on its biosynthesis, structural characterization, and potential roles in inflammation resolution, neuroprotection, and metabolic regulation.

A 2023 study published in the Journal of Lipid Research elucidated the enzymatic pathways involved in the biosynthesis of (10S,17S)-10,17-dihydroxydocosahexaenoic acid. The research identified cytochrome P450 enzymes and lipoxygenases as key players in its formation, highlighting its endogenous production in human tissues. These findings provide a foundation for understanding its physiological roles and potential as a biomarker for certain disease states.

In the realm of inflammation research, a groundbreaking paper in Nature Chemical Biology (2024) demonstrated that 871826-47-0 exhibits potent pro-resolving activity, surpassing that of other specialized pro-resolving mediators (SPMs). The compound was shown to actively promote the clearance of neutrophils and enhance macrophage efferocytosis at nanomolar concentrations, suggesting its potential as a novel anti-inflammatory therapeutic agent with fewer side effects than traditional NSAIDs.

Neuroprotective properties of this compound were highlighted in a recent Cell Reports study (2024), where it was found to significantly reduce oxidative stress in neuronal cells and promote synaptic plasticity. The research team observed that 871826-47-0 could cross the blood-brain barrier with relatively high efficiency, making it particularly interesting for neurodegenerative disease applications. Molecular docking studies suggested strong interactions with PPARγ receptors, potentially explaining some of its neuroprotective effects.

From a chemical perspective, advances in the synthetic production of (10S,17S)-10,17-dihydroxydocosahexaenoic acid have been reported in Organic Letters (2023). Researchers developed an efficient stereoselective synthesis route starting from docosahexaenoic acid (DHA), achieving an overall yield of 42% with excellent enantiomeric purity (>98% ee). This synthetic accessibility opens new possibilities for structure-activity relationship studies and potential drug development.

Current challenges in the field include the need for more comprehensive pharmacokinetic studies and the development of stable formulations for potential therapeutic use. Several pharmaceutical companies have reportedly initiated preclinical development programs based on this compound, though specific details remain proprietary. The unique combination of anti-inflammatory, pro-resolving, and neuroprotective activities makes 871826-47-0 a particularly intriguing molecule for future drug discovery efforts in multiple therapeutic areas.

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